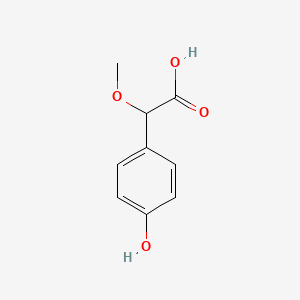

2-(4-Hydroxyphenyl)-2-methoxyacetic acid

Übersicht

Beschreibung

2-(4-Hydroxyphenyl)-2-methoxyacetic acid is a chemical compound that is used as a reagent in the acylation of phenols and amines .

Synthesis Analysis

The synthesis of this compound involves the condensation reaction between phenol and levulinic acid . The first compound, 5-(4-hydroxy-3-methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione 4, was obtained by condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) 1 with 4-hydroxy-3-methoxybenzaldehyde 2 in an acid-catalyzed, Knoevenagel-like reaction at 75 °C for 2 h .Molecular Structure Analysis

The molecular formula of 2-(4-Hydroxyphenyl)-2-methoxyacetic acid is C8H8O3 . The structure of this compound belongs to the class of organic compounds known as azobenzenes, which are organonitrogen aromatic compounds that contain a central azo group, where each nitrogen atom is conjugated to a benzene ring .Wissenschaftliche Forschungsanwendungen

Analytical Method Development

- High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection : An improved HPLC method with electrochemical detection for the determination of metabolites, including 3-methoxy-4-hydroxyphenylglycol (related to 2-(4-Hydroxyphenyl)-2-methoxyacetic acid) in human cerebrospinal fluid, demonstrating high precision and accuracy (Scheinin, Chang, Kirk, & Linnoila, 1983).

Chemical Synthesis and Modification

- Synthesis of Haptens for Antibody Production : Development of heterobifunctional reagents, including methoxyacetic acid derivatives, for the creation of organophosphate pesticide haptens. These haptens are conjugated to proteins to produce antibodies for pesticide detection (ten Hoeve, Wynberg, Jones, Harvey, Ryan, & Reynolds, 1997).

- Chiral Resolution Studies : Application in capillary electrophoresis for the resolution of chiral compounds such as (9-anthryl)methoxyacetic acid (Li, Zhang, Du, & Wang, 2008).

Molecular Structure and Properties

- Crystal Structure Analysis : Investigation of the molecular structure of DL-2-(4-hydroxy-3-methoxyphenyl)-2-hydroxyacetic acid, analyzing its crystal formation and hydrogen bonding patterns (Okabe, Suga, & Kohyama, 1995).

Biological and Pharmacological Studies

- Teratogenicity Studies : Examining the teratogenic effects of methoxyacetic acid and related compounds in animal models. This research helps understand the developmental toxicity of these chemicals in mammals (Brown, Holt, & Webb, 1984).

Eigenschaften

IUPAC Name |

2-(4-hydroxyphenyl)-2-methoxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-8(9(11)12)6-2-4-7(10)5-3-6/h2-5,8,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWCKIPLXDQZMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxyphenyl)-2-methoxyacetic acid | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzenesulfonamide](/img/structure/B2448132.png)

![N-butyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2448137.png)

![2-{[4-(2,3-dimethylphenyl)piperazino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2448141.png)

![N-(2-(2-hydroxyethoxy)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2448142.png)

![N-[3-(chloromethyl)phenyl]acetamide](/img/structure/B2448145.png)

![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2448147.png)

![2-(4-Fluorophenyl)-1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2448149.png)

![3-[(4-bromophenyl)methyl]-8-cyclopentyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2448152.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B2448153.png)